molecular formula C20H32 B157912 Sandaracopimaradiene CAS No. 1686-61-9

Sandaracopimaradiene

Cat. No.: B157912
CAS No.: 1686-61-9
M. Wt: 272.5 g/mol
InChI Key: XDSYKASBVOZOAG-RAUXBKROSA-N
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Description

Sandaracopimaradiene is a pimarane-type diterpene, a class of chemical compounds known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

Sandaracopimaradiene can be synthesized through the engineering of microorganisms such as Aspergillus nidulans. The production involves the overexpression of specific genes responsible for diterpene biosynthesis. The extraction protocol is optimized using accelerated solvent extraction with parameters such as solvent composition, pressure, and temperature. For instance, using 100% ethyl acetate at 90°C with 12.07 MPa has been found to be efficient .

Industrial Production Methods

Industrial production of this compound typically involves microbial fermentation processes. Engineered strains of Aspergillus nidulans are cultivated under controlled conditions to maximize the yield of the compound. The diterpene is then isolated and purified using techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) .

Chemical Reactions Analysis

Types of Reactions

Sandaracopimaradiene undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its biological activity or to create derivatives with specific properties.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from the reactions of this compound include oxidized derivatives, which have shown enhanced biological activities. For example, the oxidation of this compound can lead to the formation of this compound-19-oic acid, a compound with notable anti-inflammatory properties .

Scientific Research Applications

Sandaracopimaradiene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Sandaracopimaradiene involves its interaction with specific molecular targets and pathways. For instance, it has been shown to exhibit antioxidant activity by scavenging free radicals. Additionally, its anti-inflammatory effects are mediated through the inhibition of pro-inflammatory cytokines and enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Sandaracopimaradiene stands out due to its specific structural features and the ease with which it can be produced through microbial engineering.

Properties

CAS No.

1686-61-9

Molecular Formula

C20H32

Molecular Weight

272.5 g/mol

IUPAC Name

(4aS,4bS,7S,10aS)-7-ethenyl-1,1,4a,7-tetramethyl-3,4,4b,5,6,9,10,10a-octahydro-2H-phenanthrene

InChI

InChI=1S/C20H32/c1-6-19(4)13-10-16-15(14-19)8-9-17-18(2,3)11-7-12-20(16,17)5/h6,14,16-17H,1,7-13H2,2-5H3/t16-,17-,19+,20+/m0/s1

InChI Key

XDSYKASBVOZOAG-RAUXBKROSA-N

SMILES

CC1(CCCC2(C1CCC3=CC(CCC32)(C)C=C)C)C

Isomeric SMILES

C[C@]1(CC[C@H]2C(=C1)CC[C@@H]3[C@@]2(CCCC3(C)C)C)C=C

Canonical SMILES

CC1(CCCC2(C1CCC3=CC(CCC32)(C)C=C)C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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